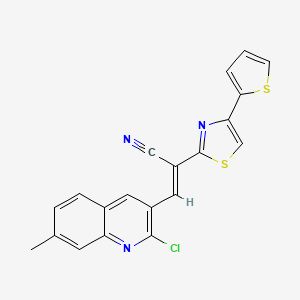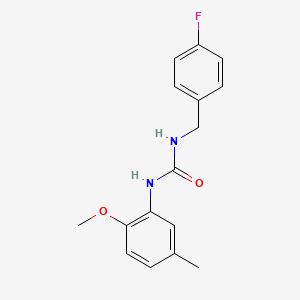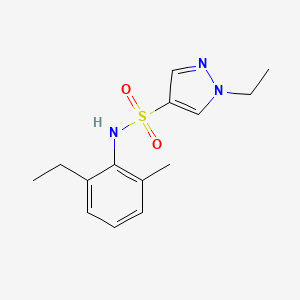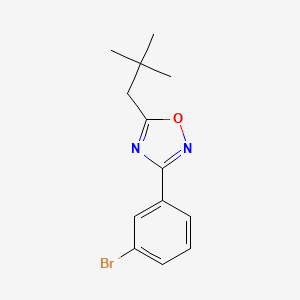![molecular formula C11H8BrN3O3 B5405738 (Z)-[Amino(pyridin-4-YL)methylidene]amino 5-bromofuran-2-carboxylate](/img/structure/B5405738.png)
(Z)-[Amino(pyridin-4-YL)methylidene]amino 5-bromofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-[Amino(pyridin-4-YL)methylidene]amino 5-bromofuran-2-carboxylate is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring, a furan ring, and a bromine atom, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[Amino(pyridin-4-YL)methylidene]amino 5-bromofuran-2-carboxylate typically involves the reaction of 5-bromofuran-2-carboxylic acid with 4-aminopyridine under specific conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the imine bond. Common solvents used in this synthesis include ethanol or methanol, and the reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-[Amino(pyridin-4-YL)methylidene]amino 5-bromofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the imine group to an amine.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of substituted furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[Amino(pyridin-4-YL)methylidene]amino 5-bromofuran-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is being explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
Industrially, the compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (Z)-[Amino(pyridin-4-YL)methylidene]amino 5-bromofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- (Z)-[Amino(pyridin-4-YL)methylidene]amino 2,6-dimethoxybenzoate
- (Z)-N-Substituted-4-(Pyridin-2-yl)-6-(1H-Pyrrolo[2,3-b]Pyridin-4-yl)Pyrimidin-2-Amine
Uniqueness
What sets (Z)-[Amino(pyridin-4-YL)methylidene]amino 5-bromofuran-2-carboxylate apart from similar compounds is its unique combination of a pyridine ring, a furan ring, and a bromine atom. This structure provides distinct reactivity and potential applications that are not found in other similar compounds. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile and valuable compound in scientific research.
Properties
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 5-bromofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O3/c12-9-2-1-8(17-9)11(16)18-15-10(13)7-3-5-14-6-4-7/h1-6H,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJQUGGPHRCYEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=NOC(=O)C2=CC=C(O2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C(=N/OC(=O)C2=CC=C(O2)Br)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(cyclopropylmethyl)-1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5405675.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B5405684.png)


![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5405720.png)
![(2S)-1-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-1-oxopropan-2-amine](/img/structure/B5405726.png)
![(1R*,2R*,6S*,7S*)-4-[1-(1-phenylethyl)-1H-tetrazol-5-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5405730.png)
![(6Z)-2-benzyl-5-imino-6-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5405737.png)
![6-chloro-N-[(3-propylisoxazol-5-yl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5405742.png)
![3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-4-(3-methoxybenzyl)-2-piperazinone](/img/structure/B5405755.png)
![6-[(diethylamino)methyl]-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5405763.png)
